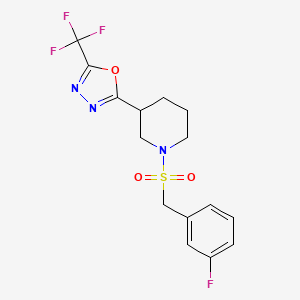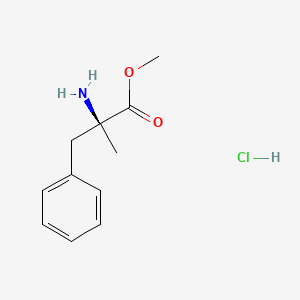
N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide and related compounds involves multi-step organic reactions. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Although the specific compound is not directly mentioned, the synthesis of similar thiazolyl compounds typically involves the formation of the thiazole ring followed by subsequent functionalization at appropriate positions on the ring structure.
Molecular Structure Analysis
The molecular structure of thiazolyl compounds is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. The molecular structure is further defined by substituents attached to this ring, which in the case of the compound includes a thiophen-2-yl group and a p-tolylthio moiety. The structure-activity relationships of similar compounds suggest that specific substituents, such as a 4-fluorophenyl moiety, can be important for binding to biological targets such as the glucocorticoid receptor .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The thiazole ring is known for its nucleophilic character at the sulfur atom and electrophilic character at the carbon atoms of the ring, which can participate in various chemical reactions. The presence of the thiophen-2-yl and p-tolylthio groups may also influence the compound's reactivity, potentially allowing for further derivatization or participation in biochemical interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolyl compounds are determined by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their potential therapeutic application. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. For example, the presence of an electron-withdrawing chlorine atom in the aromatic ring of a similar scaffold was observed to influence antidepressant activity . The solubility and stability of these compounds would also be critical for their bioavailability and pharmacokinetic profile.
Case Studies and Applications
The compounds synthesized in the studies have been evaluated for various biological activities. For instance, one of the synthesized pyrazoline derivatives showed significant antidepressant activity in behavioral tests, suggesting potential therapeutic use as antidepressant medications . Another compound demonstrated balanced antianaphylactic and anti-SRS activities, attributed to its antihistaminic activity and inhibition of 5-lipoxygenase . These case studies highlight the potential of thiazolyl compounds in the development of new drugs with specific pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Process : One research discusses the synthesis of a structurally similar compound, highlighting the chemical process and the characterization of the derivative using spectral data (Manolov, Ivanov, & Bojilov, 2021).
Biological and Pharmacological Activities
- Antimicrobial and Cytotoxic Activities : A study on related thiazole derivatives reported their evaluation for antimicrobial activity and cytotoxic effects against various cell lines, providing insights into the potential biological applications of these compounds (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
- Psychotropic and Anti-Inflammatory Properties : Another research investigated similar derivatives for psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening, revealing various biological effects including sedative action and antimicrobial properties (Zablotskaya et al., 2013).
Antioxidant and Anticancer Activities
- Antioxidant Activity : A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which are structurally related, demonstrated significant antioxidant activities, indicating potential applications in oxidative stress-related conditions (Tumosienė et al., 2020).
- Anticancer Effects : Research on the cytotoxicity of certain thiazole derivatives against human cancer cell lines suggests a potential application in cancer therapy, highlighting the importance of structural features for biological activity (Gomha, Edrees, & Altalbawy, 2016).
Miscellaneous Applications
- Optoelectronic Properties : A study on thiazole-based polythiophenes explored their optoelectronic properties, suggesting potential uses in electronic and photonic devices (Camurlu & Guven, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS3/c1-12-4-6-13(7-5-12)21-10-8-16(20)19-17-18-14(11-23-17)15-3-2-9-22-15/h2-7,9,11H,8,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUKRKDCNHRTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B3000145.png)



![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)
![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)
![2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B3000162.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B3000163.png)



![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3000168.png)